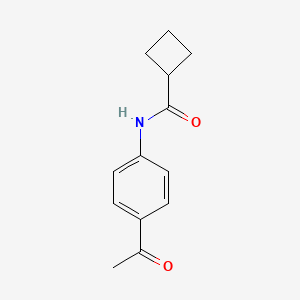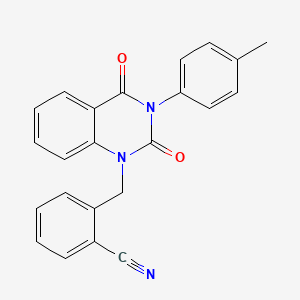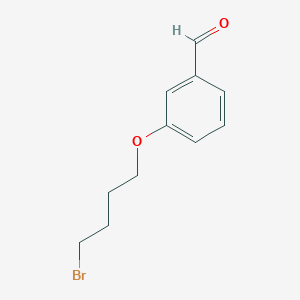![molecular formula C24H19ClN4OS2 B2757902 3-((4-(3-chlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-52-5](/img/structure/B2757902.png)
3-((4-(3-chlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with several functional groups. It contains a 1,2,4-triazole ring, a benzo[d]thiazol-2(3H)-one ring, and a benzylthio group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the 1,2,4-triazole ring could be formed via a cyclization reaction, while the benzylthio group could be introduced via a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole and benzo[d]thiazol-2(3H)-one rings are aromatic, which could contribute to the stability of the molecule. The benzylthio group could potentially participate in various intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the 1,2,4-triazole ring might be able to act as a ligand in coordination chemistry, while the benzylthio group could potentially be oxidized to a sulfoxide or sulfone .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of the molecule, while its melting and boiling points would depend on the strength of the intermolecular forces .Applications De Recherche Scientifique
Microwave-Assisted Synthesis of Heterocyclic Compounds
Microwave-assisted synthesis has proven to be an efficient method for the rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, including derivatives similar to the compound . These compounds have been evaluated pharmacologically, showcasing antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and Candida albicans (Mistry & Desai, 2006).
Inhibition of Lipase and α-Glucosidase
Compounds derived from triazole have been investigated for their inhibitory activities against enzymes like lipase and α-glucosidase, showing potential for therapeutic applications in treating conditions like obesity and diabetes. The structure-activity relationships of these compounds provide valuable insights into designing more effective enzyme inhibitors (Bekircan, Ülker, & Menteşe, 2015).
Development of Antifungal Agents
The search for new antifungal agents has led to the synthesis of benzyl-substituted thiobenzoazoles using environmentally friendly approaches. These compounds demonstrate broad-spectrum antifungal activity, highlighting their potential as agricultural fungicides against various phytopathogenic fungi, offering a sustainable solution to crop protection (Ballari et al., 2017).
Anticancer Activity
The incorporation of thiadiazole and triazole moieties into heterocyclic compounds has been explored for antitumor activities. These studies have contributed to understanding the pharmacophore requirements for anticancer activity, leading to the development of novel therapeutic agents targeting various cancer cell lines (Havrylyuk et al., 2010).
Corrosion Inhibition
In addition to pharmacological applications, derivatives of benzothiazole and triazole have been studied for their role in corrosion inhibition, particularly for protecting oil well tubular steel in acidic environments. These studies are crucial for developing more effective and environmentally friendly corrosion inhibitors in the oil and gas industry (Yadav, Sharma, & Kumar, 2015).
Mécanisme D'action
Target of Action
Similar compounds have been found to potentially act through theHSP90 and TRAP1 mediated signaling pathway .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes that inhibit the proliferation of certain cells .
Biochemical Pathways
The compound potentially acts through the HSP90 and TRAP1 mediated signaling pathway .
Result of Action
The compound has been found to selectively inhibit the proliferation of certain cells . For example, similar compounds have shown inhibitory actions on HCT-116 cells .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[[4-(3-chlorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4OS2/c1-16-7-2-3-8-17(16)15-31-23-27-26-22(29(23)19-10-6-9-18(25)13-19)14-28-20-11-4-5-12-21(20)32-24(28)30/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIARFTVIVICOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2757819.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N,N-dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2757820.png)
![2-[(Oxan-2-yl)methoxy]pyridine](/img/structure/B2757821.png)
![1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2757822.png)

![ethyl 2-(2-chloro-5-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2757825.png)

![2-(Allylsulfanyl)-5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole](/img/structure/B2757828.png)
![(2E)-2-[(4-methylbenzoyl)amino]-3-phenylacrylic acid](/img/structure/B2757833.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2757836.png)
![(E)-4-(Dimethylamino)-N-[2-(2-phenylethyl)cyclopentyl]but-2-enamide](/img/structure/B2757839.png)

![1-((4-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2757842.png)